Nvp-bag956

Catalog No.
S520395
CAS No.
853910-02-8
M.F
C24H35ClN2O2
M. Wt
427.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nvp-bag956

CAS Number

853910-02-8

Product Name

Nvp-bag956

IUPAC Name

2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile

Molecular Formula

C24H35ClN2O2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3

InChI Key

HSQAARMBHJCUOK-UHFFFAOYSA-N

SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

BAG-956; BAG 956; BAG956; NVP-BAG956; NVP-BAG-956; NVP-BAG 956.

Canonical SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5

Description

The exact mass of the compound Nvp-bag956 is 418.23871 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting PI3K Activity

PI3K is a family of enzymes involved in cell growth, proliferation, and survival. NVP-BAG956 acts as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate (ATP) for binding to the active site of PI3K enzymes. This disrupts the PI3K signaling cascade, leading to various downstream effects depending on the specific PI3K isoform targeted. Studies have shown NVP-BAG956 to be particularly effective against PI3K delta (PI3Kδ), alpha (PI3Kα), and gamma (PI3Kγ) isoforms, with IC50 values (concentration required for 50% inhibition) ranging from 34 to 112 nM [].

Here are some examples of how NVP-BAG956 is used to investigate PI3K function:

  • Cancer Research: PI3K signaling is frequently deregulated in cancer. NVP-BAG956 is employed in studies to understand the role of PI3K in tumor development, progression, and metastasis. Researchers use it to assess the potential of PI3K inhibition as a therapeutic strategy for various cancers like melanoma [].

Targeting PDK1

PDK1 is a kinase that activates other protein kinases, including Akt, a key player in cell survival and proliferation. NVP-BAG956 exhibits potent inhibitory activity against PDK1, with an IC50 value of around 240 nM []. This property allows researchers to investigate the role of PDK1 signaling in various cellular processes.

Here's an example of how NVP-BAG956 is used to study PDK1:

  • Cell Cycle Regulation: PDK1 signaling is crucial for cell cycle progression. Researchers can utilize NVP-BAG956 to dissect the specific contribution of PDK1 in regulating cell cycle checkpoints and identify potential therapeutic targets for cell cycle dysregulation [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.3

Exact Mass

418.23871

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4UFC2K6E50

Other CAS

853910-02-8

Wikipedia

Bag-956

Dates

Modify: 2023-08-15
1: Bressanin D, Evangelisti C, Ricci F, Tabellini G, Chiarini F, Tazzari PL, Melchionda F, Buontempo F, Pagliaro P, Pession A, McCubrey JA, Martelli AM. Harnessing the PI3K/Akt/mTOR pathway in T-cell acute lymphoblastic leukemia: eliminating activity by targeting at different levels. Oncotarget. 2012 Aug;3(8):811-23. PubMed PMID: 22885370; PubMed Central PMCID: PMC3478458.
2: Marone R, Erhart D, Mertz AC, Bohnacker T, Schnell C, Cmiljanovic V, Stauffer F, Garcia-Echeverria C, Giese B, Maira SM, Wymann MP. Targeting melanoma with dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors. Mol Cancer Res. 2009 Apr;7(4):601-13. doi: 10.1158/1541-7786.MCR-08-0366. PubMed PMID: 19372588.
3: Weisberg E, Banerji L, Wright RD, Barrett R, Ray A, Moreno D, Catley L, Jiang J, Hall-Meyers E, Sauveur-Michel M, Stone R, Galinsky I, Fox E, Kung AL, Griffin JD. Potentiation of antileukemic therapies by the dual PI3K/PDK-1 inhibitor, BAG956: effects on BCR-ABL- and mutant FLT3-expressing cells. Blood. 2008 Apr 1;111(7):3723-34. doi: 10.1182/blood-2007-09-114454. Epub 2008 Jan 9. PubMed PMID: 18184863; PubMed Central PMCID: PMC2275029.

Explore Compound Types